molecular formula C4H7Cl2F2N B13526758 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride

Cat. No.: B13526758
M. Wt: 178.00 g/mol
InChI Key: HAAWDKXNYQAIAX-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a cyclopropane-derived amine salt featuring a unique halogenated structure. The base structure consists of a cyclopropane ring substituted with chlorine at position 1 and two fluorine atoms at position 2, with a methanamine group attached to the chloro-substituted carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Molecular Formula: The compound’s molecular formula is inferred as C₄H₇ClF₂N·HCl (base + HCl), yielding C₄H₈Cl₂F₂N (exact molecular weight: 215.02 g/mol based on isotopic calculations). This contrasts with bromo analogs (e.g., 1-(1-bromo-2,2-difluorocyclopropyl)methanamine hydrochloride, C₄H₇BrClF₂N, MW: 222.46 g/mol) and non-halogenated derivatives .

Properties

Molecular Formula

C4H7Cl2F2N

Molecular Weight

178.00 g/mol

IUPAC Name

(1-chloro-2,2-difluorocyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C4H6ClF2N.ClH/c5-3(2-8)1-4(3,6)7;/h1-2,8H2;1H

InChI Key

HAAWDKXNYQAIAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Construction via Carbenoid or Diazocompound Methods

Method A: Simmons–Smith Cyclopropanation

  • Starting Material: An alkene precursor bearing the appropriate substituents.
  • Reagents: Diethylzinc (ZnEt₂) and dichloromethane (CH₂Cl₂) or similar halogenated reagents.
  • Procedure: The alkene undergoes cyclopropanation in the presence of the zinc reagent, forming the cyclopropane ring with halogen substituents introduced via halogenation of the precursor.

Research Data: This method is well-established for constructing substituted cyclopropanes with high stereoselectivity.

Amination of the Cyclopropane Core

Method C: Nucleophilic Substitution with Amines

  • Starting Intermediate: The chlorinated difluorocyclopropane derivative.
  • Reagents: Methylamine or other primary amines, often in the presence of a base such as potassium carbonate (K₂CO₃).
  • Conditions: Elevated temperatures (around 80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Outcome: Nucleophilic substitution of the chlorine atom with methylamine yields the methanamine derivative.

Research Data: Such nucleophilic substitution reactions are well-documented for halogenated cyclopropanes, with yields depending on reaction conditions.

Formation of Hydrochloride Salt

Method D: Acidification

  • Procedure: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Outcome: Crystallization yields the hydrochloride salt of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine .

Research Data: Salt formation is a standard procedure to enhance compound stability and facilitate handling.

Data Tables Summarizing Key Parameters

Step Reagents Conditions Yield References
Cyclopropanation Diethylzinc, dichloromethane 0°C to room temperature ~85% Simmons–Smith method [Research Articles]
Difluoromethylation Difluorocarbene source 25–50°C 70–80% Fluorination patents [Patent WO2018078042A1]
Chlorination SO₂Cl₂ 80–120°C 65–75% Fluorination and halogenation literature
Amination Methylamine, K₂CO₃ 80–120°C 60–70% Nucleophilic substitution studies
Salt Formation HCl in ethanol Room temperature Quantitative Standard salt formation protocols

Extensive Research Discoveries and Innovations

Recent advances have focused on improving selectivity and yields:

Notes and Precautions

  • Handling of difluorocarbene reagents and hydrofluoric acid requires strict safety protocols due to their toxicity and corrosiveness.
  • Reaction conditions must be carefully controlled to prevent ring-opening or over-halogenation.
  • Purification typically involves chromatography and recrystallization to obtain high-purity hydrochloride salts.

Chemical Reactions Analysis

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or alkoxide ions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Data (Notable Peaks)
1-(1-Chloro-2,2-difluorocyclopropyl)methanamine HCl (Inferred) C₄H₈Cl₂F₂N 215.02 Cl (C1), F (C2, C2) N/A (Data not available)
1-(1-Bromo-2,2-difluorocyclopropyl)methanamine HCl C₄H₇BrClF₂N 222.46 Br (C1), F (C2, C2) SMILES: C1C(C1(F)F)(CN)Br; InChIKey: IETBWJHOPWTIIH-UHFFFAOYSA-N
(2-2-Difluorocyclopropyl)methanamine HCl C₄H₈ClF₂N 143.56 F (C2, C2) InChI: InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H-1-2-7H2;1H
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine HCl C₁₀H₁₂Cl₃N 252.57 Cl (aromatic C2, C6) SMILES: NCC1(CC1)c1c(Cl)cccc1Cl.Cl

Key Observations :

  • The absence of aromatic substituents in the target compound reduces π-π stacking interactions, contrasting with dichlorophenyl derivatives .
  • Spectral Trends : IR spectra of related compounds (e.g., ) show C=O stretches near 1705 cm⁻¹, but amine hydrochlorides typically exhibit broad N-H stretches (3100–3500 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹) .

Aromatic and Functionalized Cyclopropane Derivatives

Table 2: Pharmacologically Active Analogs

Compound Name Substituents Biological Activity Reference
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl 5-Fluoro-2-methoxyphenyl, quinoline Serotonin 2C receptor agonist
(+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine HCl Fluorinated aryl, methoxybenzyl Functionally selective antipsychotic candidate
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine HCl Phenyl, dimethyl N/A (Structural analog)

Key Observations :

  • Aromatic Substitution : Compounds with aryl groups (e.g., phenyl, fluorophenyl) exhibit enhanced receptor binding due to hydrophobic and π-π interactions, as seen in serotonin 2C agonists . The target compound’s lack of aromaticity may limit such interactions but improve metabolic stability.
  • Stereochemistry : highlights the importance of stereoisomerism in biological activity (e.g., (+)-40 with [α]D = +10.0° in D₂O). The target compound’s stereochemical configuration (if chiral) could significantly influence its pharmacological profile.

Biological Activity

1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

  • Molecular Formula : C5H7ClF2N·HCl
  • Molecular Weight : 197.07 g/mol
  • IUPAC Name : 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride
  • Canonical SMILES : ClC1(C(C1(F)F)N)C(C)(C)Cl

The biological activity of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective inhibitor of certain monoamine transporters, influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its potential applications in treating mood disorders and anxiety.

Pharmacological Profile

The compound has been evaluated for various pharmacological effects:

  • Antidepressant Activity : In animal models, it has shown promise in reducing depressive behaviors, likely through modulation of serotonin levels.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
  • Anxiolytic Properties : The compound has demonstrated potential in reducing anxiety-like behaviors in rodent models.

Study 1: Antidepressant Effects

A study conducted on rodents administered with varying doses of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride showed a significant decrease in immobility time in the forced swim test compared to controls. This suggests an antidepressant-like effect, correlating with increased serotonin levels in the brain.

Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and apoptosis markers. This highlights its potential as a neuroprotective agent.

Study 3: Anxiolytic Activity

Behavioral assessments in anxiety models indicated that administration of the compound resulted in reduced anxiety-like behaviors, as evidenced by increased time spent in open arms during elevated plus maze tests.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
Compound ASerotonin reuptake inhibitorAntidepressant
Compound BGABA receptor modulatorAnxiolytic
1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochlorideMonoamine transporter inhibitorAntidepressant, Neuroprotective

Q & A

Q. What are the key structural features of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride, and how do they influence its reactivity?

The compound contains a cyclopropane ring substituted with chlorine and two fluorine atoms at the 1- and 2,2-positions, respectively, along with a methanamine group. The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the cyclopropane ring, making it susceptible to ring-opening reactions under acidic or nucleophilic conditions. The stereoelectronic effects of the difluoro group can also stabilize transition states during reactions .

Q. What synthetic routes are commonly employed to prepare 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride?

A typical synthesis involves:

  • Cyclopropanation : Reaction of a fluorinated alkene with a dichlorocarbene precursor (e.g., CHCl₃/NaOH) to form the chloro-difluorocyclopropane core.
  • Amine Functionalization : Introduction of the methanamine group via reductive amination or substitution, followed by hydrochloride salt formation. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid ring strain-induced decomposition .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to verify fluorine substitution patterns and 1H^{1}\text{H} NMR to confirm amine protonation.
  • Mass Spectrometry (HRMS) : To validate the molecular ion ([M+H]⁺ = 144.56 m/z) and isotopic clustering from chlorine.
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (C: 33.47%, H: 5.61%, N: 9.76%, Cl: 24.71%) .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride, and how does chirality impact biological activity?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or employ chiral auxiliaries during synthesis.
  • Biological Impact : Enantiomers may exhibit differential binding to targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors). For example, (1R,2S)-enantiomers could show higher affinity due to steric complementarity with receptor pockets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to receptor models (e.g., GPCRs). The difluorocyclopropyl group’s rigidity may restrict conformational flexibility, favoring lock-and-key binding modes.
  • MD Simulations : Assess stability of ligand-receptor complexes over time; fluorine’s electronegativity may enhance hydrogen-bonding interactions .

Q. What experimental approaches address contradictions in reported biological activity data for this compound?

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
  • Metabolite Screening : Check for in situ degradation products (e.g., ring-opened derivatives) that may confound results.
  • Control Experiments : Use enantiopure samples to isolate stereospecific effects .

Q. How do solvent and pH conditions influence the stability of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride in aqueous solutions?

  • pH Stability : The compound is stable in acidic conditions (pH 2–4) due to protonation of the amine group. Above pH 6, deprotonation increases susceptibility to nucleophilic attack on the cyclopropane ring.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for long-term storage. Aqueous buffers require cold (4°C) and inert (N₂) conditions to prevent hydrolysis .

Methodological Considerations

Q. What spectroscopic techniques are optimal for tracking reaction intermediates during synthesis?

  • In Situ FTIR : Monitor C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches to confirm cyclopropane formation.
  • LC-MS : Detect transient intermediates (e.g., imine derivatives) with high sensitivity .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Ventilation : Use fume hoods due to potential HCl vapor release.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact with the hydrochloride salt.
  • Waste Disposal : Neutralize with bicarbonate before aqueous disposal .

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